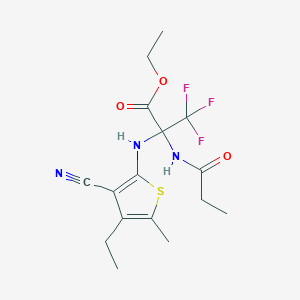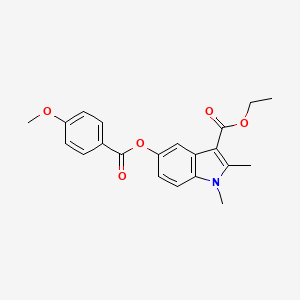![molecular formula C23H17BrN2O2 B11659745 N'-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide](/img/structure/B11659745.png)
N'-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide is a complex organic compound that features an anthracene moiety linked to a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate to form 5-bromo-2-methoxybenzohydrazide.
Condensation Reaction: The hydrazide is then reacted with 9-anthraldehyde under acidic conditions to form the final product, N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide. The reaction is typically carried out in ethanol with a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide involves its interaction with molecular targets such as DNA. The anthracene moiety can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-9-anthrylmethylidene]-2-methoxybenzohydrazide: Lacks the bromine atom, which may affect its reactivity and photophysical properties.
N’-[(E)-9-anthrylmethylidene]-5-chloro-2-methoxybenzohydrazide: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
N’-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, potentially leading to a wide range of derivatives with diverse applications. Its ability to intercalate with DNA also makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C23H17BrN2O2/c1-28-22-11-10-17(24)13-20(22)23(27)26-25-14-21-18-8-4-2-6-15(18)12-16-7-3-5-9-19(16)21/h2-14H,1H3,(H,26,27)/b25-14+ |
InChI Key |
JYRDUDJFUNPHCY-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659668.png)
![Carbamic acid, N-[1-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, methyl ester](/img/structure/B11659676.png)
![3-(2-naphthyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11659689.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11659699.png)
![(4E)-4-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11659704.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11659707.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11659712.png)
![methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11659717.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659722.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11659729.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11659739.png)
![5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11659756.png)

